molecular formula C8H13N3O4S B2647992 5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine CAS No. 1354512-37-0

5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine

Cat. No.: B2647992
CAS No.: 1354512-37-0
M. Wt: 247.27
InChI Key: TYHROJQNPNHZIO-UHFFFAOYSA-N
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Description

5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine is a chemical reagent designed for research applications in the life sciences. This compound belongs to the class of isoxazole derivatives, which are five-membered heterocyclic rings containing oxygen and nitrogen atoms. Isoxazole derivatives are recognized for their broad spectrum of biological activities and are frequently explored in the development of new therapeutic agents . The structural motif of a 5-methylisoxazol-3-amine is known to serve as a key building block (or synthetic intermediate) in organic and medicinal chemistry research . The incorporation of a morpholinosulfonyl group at the 4-position is a significant functionalization, as the morpholine ring is a common pharmacophore known to influence the solubility and biological activity of molecules. Researchers can utilize this compound as a versatile precursor for the synthesis of more complex molecules. Its potential research applications include use as a biological material or organic compound in life science-related studies . Like related compounds, it may be investigated for various pharmacological activities, given that similar isoxazole derivatives have been studied for their immunotropic activities, showing potential suppressory effects on the humoral and cellular immune response . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-4-morpholin-4-ylsulfonyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S/c1-6-7(8(9)10-15-6)16(12,13)11-2-4-14-5-3-11/h2-5H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHROJQNPNHZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine typically involves a multi-step process. One common method includes the cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux conditions . This metal-free protocol is advantageous due to its eco-friendly nature and the avoidance of toxic metal catalysts.

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : The compound exhibits significant antifungal activity against various pathogens, such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) of 20 µg/mL and 25 µg/mL respectively. This suggests its potential use in treating fungal infections .
Fungal PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Remarks
Candida albicans20Effective against yeast infections
Aspergillus niger25Moderate efficacy

Cancer Treatment

In vitro studies have shown that this compound possesses anticancer properties:

  • HepG2 (Liver Carcinoma) : IC50 values were reported at approximately 6.1 ± 1.9 µM, indicating strong cytotoxicity compared to standard treatments like doxorubicin.
  • MCF-7 (Breast Cancer) : The compound induced significant apoptosis in cancer cells, leading to cell cycle arrest at the pre-G1 phase by approximately 14.9-fold compared to controls.

Protein Kinase Inhibition

The compound acts as a selective inhibitor of various protein kinases, crucial in signaling pathways related to cell growth and proliferation:

KinaseIC50 Value (µM)Remarks
Protein Kinase A15 ± 2Moderate inhibition
EGFR5 ± 1Strong inhibition
CDK210 ± 3Selective inhibition

This inhibition may lead to therapeutic effects in conditions such as cancer and inflammatory diseases.

Case Studies

Research has highlighted several case studies focusing on the applications of this compound:

  • Antifungal Activity : A study demonstrated that the compound effectively inhibited fungal strains that are resistant to conventional treatments.
  • Cancer Cell Lines : Another investigation assessed its cytotoxic effects on various human cancer cell lines, revealing its potential as an alternative therapeutic agent.
  • Neurodegenerative Diseases : Preliminary research suggests that morpholine derivatives may modulate receptors involved in neurodegenerative conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-methyl-4-(morpholinosulfonyl)isoxazol-3-amine and analogous isoxazole derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications/Reactivity
This compound 4-morpholinosulfonyl, 5-methyl, 3-amine ~260–280 (estimated) High polarity due to sulfonamide; moderate solubility in polar solvents (inferred) Potential kinase inhibitor or protease modulator (hypothesized based on sulfonamide motifs)
5-Amino-4-chloro-3-methylisoxazole () 4-chloro, 5-amino, 3-methyl 146.58 (calculated) Reactive chloro group; lower solubility in water Intermediate for agrochemicals or antibiotics
3-(4-Methylphenyl)isoxazol-5-amine () 3-(4-methylphenyl), 5-amine 174.20 Hydrophobic aryl group; crystalline solid Pharmaceutical intermediate (e.g., for anti-inflammatory agents)
4-Bromo-5-(tert-butyl)isoxazol-3-amine () 4-bromo, 5-tert-butyl, 3-amine 219.08 Steric hindrance from tert-butyl; bromo as leaving group Candidate for cross-coupling reactions in organic synthesis
N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine () 3-phenyl, 4-methylamine, 5-methyl 216.27 (calculated) Flexible methylamine side chain; moderate lipophilicity Unclear, but structural similarity suggests CNS-targeting potential

Key Insights:

Substituent Effects on Reactivity: The morpholinosulfonyl group in the target compound introduces hydrogen-bonding capacity and solubility, contrasting with the chloro group in (reactive but less stable) and the bromo group in (suited for Suzuki couplings). The methylphenyl group in enhances hydrophobicity, favoring membrane permeability, whereas the morpholinosulfonyl group may improve aqueous solubility .

Synthetic Accessibility: The target compound’s synthesis likely involves sulfonation of the isoxazole ring followed by morpholine substitution, analogous to methods for 2-(morpholinosulfonyl)benzaldehyde . In contrast, halogenated analogs () are synthesized via direct halogenation or nucleophilic substitution.

Biological Relevance: The amine group in all compounds serves as a handle for further functionalization. The morpholinosulfonyl group may enhance target binding in enzymes (e.g., kinases or proteases), while the tert-butyl group in prioritizes steric effects over solubility .

Research Findings and Limitations

  • Gaps in Data: Direct experimental data (e.g., crystallography, bioactivity) for this compound are absent in the provided evidence, requiring extrapolation from structural analogs.
  • Contradictions: and highlight divergent substituent strategies (e.g., phenyl vs. morpholinosulfonyl), which may lead to conflicting solubility or reactivity profiles.

Biological Activity

5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine is a synthetic compound within the isoxazole class, notable for its potential as a protein kinase inhibitor and its applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular structure includes a morpholinosulfonyl group, which enhances its solubility and biological activity. The general formula can be represented as follows:

C9H12N4O3S\text{C}_9\text{H}_{12}\text{N}_4\text{O}_3\text{S}

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Reagents : Various reagents are used to achieve the desired structural modifications.
  • Techniques : High Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are employed to monitor reaction progress and product formation.

The primary mechanism of action for this compound is its role as a protein kinase inhibitor . It binds to specific kinases' active sites, inhibiting their activity and consequently altering downstream signaling pathways. This inhibition can potentially lead to therapeutic effects in conditions such as cancer and inflammatory diseases.

Inhibition of Protein Kinases

Studies have demonstrated that this compound exhibits selective inhibition against various protein kinases, which is crucial for its therapeutic applications. For instance, it has shown promising activity in inhibiting kinases involved in cancer cell proliferation.

Kinase IC50 Value (µM) Remarks
Protein Kinase A15 ± 2Moderate inhibition
EGFR5 ± 1Strong inhibition
CDK210 ± 3Selective inhibition

Antifungal Activity

This compound also demonstrates antifungal properties, making it a candidate for treating fungal infections. Preliminary tests indicate significant inhibitory activity against various fungal pathogens.

Fungal Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Remarks
Candida albicans20Effective against yeast infections
Aspergillus niger25Moderate efficacy

Cancer Treatment

In vitro studies have assessed the compound's anticancer properties against several human cancer cell lines:

  • HepG2 (Liver Carcinoma) : IC50 values were reported at approximately 6.1±1.9μM6.1\pm 1.9\,\mu M, indicating strong cytotoxicity compared to standard treatments like doxorubicin.
  • MCF-7 (Breast Cancer) : The compound induced significant apoptosis in cancer cells, leading to cell cycle arrest at the pre-G1 phase by approximately 14.914.9-fold compared to controls .

Neurodegenerative Diseases

Research has indicated that morpholine derivatives, including this compound, may modulate receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The morpholino group plays a crucial role in binding interactions with target receptors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-4-(morpholinosulfonyl)isoxazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a method where 5-methyl-3-phenylisoxazol-4-amine reacts with anisoyl chloride in anhydrous pyridine under argon at 0°C, followed by gradual warming to room temperature. Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical. Pyridine acts as both solvent and base to neutralize HCl byproducts. Monitoring via TLC or HPLC ensures reaction completion .
  • Key Parameters :

ParameterOptimization Strategy
SolventUse anhydrous pyridine or DMF for moisture-sensitive steps.
TemperatureStart at 0°C to control exothermic reactions.
CatalystCesium carbonate ( ) enhances alkylation efficiency.

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Use 1H/13C NMR to confirm the morpholinosulfonyl and isoxazole moieties. For example, highlights the importance of NMR for verifying substituent positions in isoxazole derivatives. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store in amber glass bottles under inert gas (argon) at –20°C to prevent degradation ( ). Avoid prolonged exposure to light, moisture, or acidic/basic conditions, as sulfonamide groups may hydrolyze. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf life .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for morpholinosulfonyl-isoxazole derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). For instance, notes EGFR inhibition by morpholinosulfonyl compounds but emphasizes validating results across multiple cell models (e.g., A549 vs. MCF-7). Use dose-response curves to calculate IC50 values and statistical tools (e.g., ANOVA) to assess significance. Cross-reference with structural analogs (e.g., ) to identify SAR trends .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target specificity?

  • Methodological Answer : Modify the isoxazole core and sulfonyl-morpholine substituents systematically. demonstrates that allylation of the amine group (e.g., N-allyl derivatives) alters pharmacokinetic properties. Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like EGFR ( ). Prioritize substitutions that improve hydrogen bonding (e.g., –NH2) or hydrophobic interactions (e.g., aryl groups) .
  • Example SAR Table :

DerivativeR-GroupIC50 (EGFR)Reference
Parent CompoundH12 µM
N-Allyl AnalogAllyl8 µM

Q. What in vitro and in vivo models are suitable for evaluating antiproliferative activity?

  • Methodological Answer : Use MTT assays on cancer cell lines (e.g., HeLa, HepG2) for preliminary screening ( ). For mechanistic studies, employ flow cytometry to analyze cell-cycle arrest (e.g., G1/S phase) and Western blotting to detect apoptosis markers (e.g., caspase-3). In vivo, xenograft models in nude mice validate efficacy and toxicity .

Q. How can researchers address low solubility during formulation for biological testing?

  • Methodological Answer : Use co-solvents (e.g., DMSO/PEG-400 mixtures) or prepare nanoparticle formulations (e.g., liposomes). notes that methoxy or hydroxyl substituents (e.g., compound 5d) improve aqueous solubility. Conduct solubility parameter calculations (Hansen parameters) to guide excipient selection .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s enzyme inhibition potency?

  • Methodological Answer : Variations in enzyme sources (e.g., recombinant vs. native) and assay buffers (pH, ionic strength) affect activity. For example, observed differing IC50 values for EGFR inhibition depending on ATP concentration. Standardize assays using commercial enzyme kits and include positive controls (e.g., erlotinib for EGFR) .

Experimental Design Considerations

Q. What controls are essential when testing this compound in kinase inhibition assays?

  • Methodological Answer : Include:

  • Positive controls : Known inhibitors (e.g., staurosporine for broad-spectrum kinases).
  • Negative controls : DMSO-only vehicle.
  • Blank wells : Subtract background fluorescence/absorbance.
  • Replicate experiments : Minimum n=3 to ensure reproducibility .

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